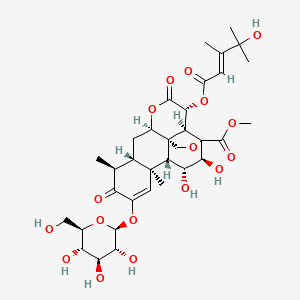

Yadanzioside C

Descripción

Propiedades

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(36)51-24-26-33-11-47-34(26,30(44)46-6)27(42)23(41)25(33)32(5)9-15(19(37)13(2)14(32)8-17(33)50-28(24)43)48-29-22(40)21(39)20(38)16(10-35)49-29/h7,9,13-14,16-17,20-27,29,35,38-42,45H,8,10-11H2,1-6H3/b12-7+/t13-,14-,16+,17+,20+,21-,22+,23+,24+,25+,26+,27-,29+,32-,33+,34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEZNQMKHRGGTI-ZJNUUKDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317394 | |

| Record name | Yadanzioside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95258-16-5 | |

| Record name | Yadanzioside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95258-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yadanzioside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Yadanzioside C: A Deep Dive into its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a quassinoid glycoside isolated from the fruit of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating various ailments, including cancer.[1][2] Modern pharmacological studies have increasingly focused on the anti-tumor properties of compounds derived from Brucea javanica, with a significant body of evidence pointing towards the induction of apoptosis and the inhibition of critical cell signaling pathways.[3][4] This technical guide synthesizes the current understanding of the mechanism of action of this compound, drawing from direct evidence where available and inferring from the well-documented activities of Brucea javanica extracts and its other major bioactive constituents. The primary mechanism appears to be the potent inhibition of the JAK/STAT3 signaling pathway, a critical regulator of cancer cell proliferation, survival, and metastasis.

Core Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals, such as cytokines and growth factors, to the nucleus, resulting in the transcription of genes involved in cell proliferation, differentiation, survival, and inflammation.[5] Constitutive activation of the JAK/STAT pathway, particularly STAT3, is a hallmark of many human cancers and is associated with tumor progression and resistance to therapy.

This compound, along with other bioactive compounds from Brucea javanica, is believed to exert its anti-cancer effects by targeting this pathway. The proposed mechanism involves the following key steps:

-

Inhibition of JAK2 Phosphorylation : The activation of the STAT3 pathway is initiated by the phosphorylation of Janus kinases (JAKs), particularly JAK2, upon ligand binding to cell surface receptors. This compound is hypothesized to interfere with this initial step, preventing the autophosphorylation and activation of JAK2.

-

Suppression of STAT3 Phosphorylation : Activated JAK2 phosphorylates STAT3 at a specific tyrosine residue (Tyr705). By inhibiting JAK2, this compound effectively prevents the phosphorylation and subsequent activation of STAT3.

-

Inhibition of STAT3 Dimerization and Nuclear Translocation : Phosphorylated STAT3 proteins form homodimers or heterodimers, which then translocate from the cytoplasm to the nucleus. Inhibition of STAT3 phosphorylation by this compound prevents this dimerization and nuclear import.

-

Downregulation of STAT3 Target Genes : In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. These target genes include key proteins involved in cell survival (e.g., Bcl-2, Bcl-xL), cell proliferation (e.g., Cyclin D1), and angiogenesis. By blocking STAT3 nuclear translocation, this compound leads to the downregulation of these pro-survival and pro-proliferative genes.

-

Induction of Apoptosis : The downregulation of anti-apoptotic proteins like Bcl-2 and the potential upregulation of pro-apoptotic proteins ultimately shift the cellular balance towards programmed cell death, or apoptosis, in cancer cells.

Quantitative Data

While specific quantitative data for this compound is limited in the currently available literature, studies on Brucea javanica extracts and other isolated quassinoids provide valuable insights into their anti-cancer potency.

| Compound/Extract | Cell Line(s) | IC50 Value(s) | Reference |

| Bruceine D | H460 and A549 (Lung Cancer) | 0.5 and 0.6 μmol/L, respectively | |

| Brusatol | A549 (Lung Cancer) | < 0.0064 μmol/L | |

| Yadanziolides T, B, Bruceine B, D, E, H | HCT-8 (Colon Cancer) | 1.3–6.7 μmol/L | |

| Brucea javanica ethanolic extract | HCT-116 and HT29 (Colon Cancer) | 8.9 ± 1.32 µg/mL and 48 ± 2.5 µg/mL, respectively | |

| Brusatol and Bruceantin | Daudi (Burkitt's Lymphoma) | 0.01 ± 0.001 ng/mL and 0.003 ± 0.0002 μmol/L, respectively | |

| Bruceine D | PANC-1 and SW1990 (Pancreatic Cancer) | IC50 values of 0.36 mmol/L and 0.10 mmol/L, respectively | |

| Brusatol | PANC-1 and SW1990 (Pancreatic Cancer) | IC50 values of 0.36 mmol/L and 0.10 mmol/L, respectively |

| Compound | Animal Model | Dosage | Outcome | Reference |

| Yadanziosides A, B, C, D, E, G | Mouse P388 lymphocytic leukemia | 10 mg/kg | Increased lifespan (ILS) of 2.0%–9.2% |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to elucidate the mechanism of action of anti-cancer compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the JAK/STAT3 signaling pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3 (Tyr705), STAT3, Bcl-2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign mice to treatment groups (vehicle control and this compound at different doses). Administer the treatment via a suitable route (e.g., intraperitoneal or oral) for a specified duration.

-

Tumor Measurement: Measure the tumor volume using calipers every few days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Signaling Pathways and Experimental Workflows

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09618F [pubs.rsc.org]

- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

The Discovery and Isolation of Yadanzioside C from Brucea javanica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive quassinoid glycosides. Among these is Yadanzioside C, a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the seeds of Brucea javanica. It details a generalized experimental protocol for its extraction and purification, summarizes key analytical data for its characterization, and discusses its potential biological activities based on the known effects of related quassinoids. This document serves as a foundational resource for researchers engaged in the exploration of novel natural products for drug discovery and development.

Introduction

Brucea javanica, commonly known as "Ya-dan-zi," is a plant belonging to the Simaroubaceae family, widely distributed in Southeast Asia.[1] For centuries, its fruits have been used in traditional Chinese medicine to treat a variety of ailments, including dysentery, malaria, and cancer.[2][3] Modern phytochemical investigations have revealed that the therapeutic properties of Brucea javanica are largely attributable to a class of bitter, tetracyclic triterpenoids known as quassinoids.[4][5]

To date, over 200 chemical constituents have been isolated from Brucea javanica, with quassinoids and their glycosides being the most extensively studied for their potent biological activities. This diverse chemical library includes well-known compounds such as brusatol (B1667952) and bruceine D, which have demonstrated significant anti-cancer and anti-inflammatory effects. Within this family of compounds are the yadanziosides, a series of quassinoid glycosides, including this compound, which was first isolated from the seeds of this plant. This guide focuses on the technical aspects of the discovery, isolation, and characterization of this compound, providing a framework for its further investigation.

Discovery and Sourcing

This compound was discovered during systematic phytochemical studies of the seeds of Brucea javanica. The general workflow for the discovery and isolation of novel compounds from a natural source like B. javanica is a multi-step process that begins with the collection and preparation of the plant material and culminates in the purification and structural elucidation of the individual bioactive constituents.

Experimental Protocols: Isolation and Purification

While the precise, detailed experimental protocol for the initial isolation of this compound is not fully available in publicly accessible literature, a generalized methodology can be constructed based on the established procedures for isolating quassinoid glycosides from Brucea javanica seeds.

Extraction

The initial step involves the extraction of crude phytochemicals from the dried and powdered seeds of Brucea javanica.

-

Maceration: The powdered seeds are typically macerated in a polar solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract, a complex mixture of various compounds, is then subjected to fractionation to separate components based on their polarity.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step yields fractions enriched with compounds of different polarities. The more polar quassinoid glycosides, including the yadanziosides, are typically found in the more polar fractions, such as the ethyl acetate and n-butanol fractions. One study specifically mentions isolating yadanziosides from the water-soluble fraction of a methanol extract.

Purification

The enriched fractions are further purified using various chromatographic techniques to isolate the individual compounds.

-

Column Chromatography: The fractions are subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient), is used to separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are often further purified by preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol is commonly employed.

Structural Elucidation and Data Presentation

The structure of an isolated compound is determined using a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Tandem MS (MS/MS) experiments reveal fragmentation patterns that help in elucidating the structure of different parts of the molecule, including the sugar moiety in the case of glycosides.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of chromophores like conjugated systems.

Quantitative Data

| Parameter | Description | Expected Value/Range for Quassinoids |

| Extraction Yield | Percentage of crude extract obtained from the initial plant material. | 2-10% (w/w) |

| Fraction Yield | Percentage of each fraction obtained after solvent partitioning. | Highly variable depending on the solvent. |

| Purity | Purity of the final isolated compound, typically determined by HPLC. | >95% |

| ¹H NMR Chemical Shifts (δ) | Chemical shifts of protons in the molecule (in ppm). | Varies depending on the specific proton environment. |

| ¹³C NMR Chemical Shifts (δ) | Chemical shifts of carbons in the molecule (in ppm). | Varies depending on the specific carbon environment. |

| Molecular Formula | Determined by HRMS. | C₂₉H₃₈O₁₄ (Example for a related compound) |

| [M+H]⁺ or [M+Na]⁺ | Molecular ion peak observed in the mass spectrum. | Dependent on the molecular weight. |

Potential Biological Activity and Signaling Pathways

Although specific studies on the biological activity of this compound are limited in the public domain, the well-documented pharmacological effects of other quassinoids from Brucea javanica provide a strong basis for predicting its potential therapeutic properties. Many quassinoids exhibit potent anti-cancer, anti-inflammatory, and anti-malarial activities.

Potential Anti-Cancer Activity

Quassinoids are known to induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. Based on the activity of related compounds, this compound could potentially exert its anti-cancer effects through pathways such as:

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer cell survival. Many natural products, including other quassinoids, have been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

-

Apoptosis Pathways: this compound may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the regulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).

Conclusion and Future Directions

This compound, a quassinoid glycoside from the seeds of Brucea javanica, represents a promising lead compound for drug discovery. While detailed information on its isolation and biological activity remains to be fully elucidated in accessible literature, the established methodologies for isolating related compounds provide a clear path for its further investigation. Future research should focus on the total synthesis of this compound to enable more extensive biological screening, as well as in-depth studies to determine its precise mechanism of action and to evaluate its therapeutic potential in preclinical models of cancer and inflammatory diseases. The development of a robust and scalable purification protocol will be crucial for advancing this compound from a laboratory curiosity to a potential clinical candidate.

References

- 1. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. researchgate.net [researchgate.net]

- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 5. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Yadanzioside C: A Technical Guide

Disclaimer: This technical guide addresses the in vitro bioactivity of Yadanzioside C. It is important to note that publicly available research specifically detailing the in vitro bioactivity, quantitative data, and specific signaling pathways of this compound is limited. Therefore, this document provides a comprehensive overview based on the broader context of its source, Brucea javanica, and general methodologies employed in the study of natural products.

Introduction to this compound and Brucea javanica

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae), a plant used in traditional medicine for various ailments, including cancer and inflammation. Quassinoids, a class of bitter principles found in the Simaroubaceae family, are known for their diverse biological activities. While extensive research has been conducted on other constituents of Brucea javanica, such as brusatol (B1667952) and bruceine A, specific in vitro studies on this compound are not widely reported in scientific literature. This guide, therefore, draws upon the general understanding of the bioactivity of compounds from this plant and standard protocols for in vitro assessment.

In Vitro Bioactivity of Brucea javanica Constituents

While specific data for this compound is scarce, other compounds from Brucea javanica have demonstrated significant cytotoxic and anti-inflammatory activities in vitro. This information provides a valuable context for the potential bioactivities of this compound.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of quassinoids from Brucea javanica against various cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis and inhibition of protein synthesis.

Table 1: Cytotoxicity of Selected Quassinoids from Brucea javanica

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Brusatol | A549 (Lung) | 0.04 ± 0.01 | Fiaschetti et al. (2011) |

| PC-3 (Prostate) | 0.08 ± 0.02 | Fiaschetti et al. (2011) | |

| MCF-7 (Breast) | 0.03 ± 0.01 | Fiaschetti et al. (2011) | |

| Bruceine A | HL-60 (Leukemia) | 0.016 | Cuendet et al. (2004) |

| K562 (Leukemia) | 0.023 | Cuendet et al. (2004) | |

| Bruceine D | PANC-1 (Pancreatic) | 0.28 ± 0.05 | Lau et al. (2009) |

| MiaPaCa-2 (Pancreatic) | 0.35 ± 0.06 | Lau et al. (2009) |

Note: This table presents data for compounds other than this compound to illustrate the general bioactivity of quassinoids from Brucea javanica. Specific IC50 values for this compound are not available in the cited literature.

Anti-inflammatory Activity

The anti-inflammatory properties of Brucea javanica extracts and their constituents are often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess the bioactivity of natural products like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a common signaling pathway potentially modulated by natural products and a typical workflow for in vitro bioactivity screening.

Caption: General experimental workflow for in vitro bioactivity screening of a natural product.

An In-Depth Technical Guide to Yadanzioside C (CAS Number 95258-16-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with known antileukemic properties. As a member of the quassinoid family, this compound is characterized by a complex, highly oxygenated tetracyclic triterpene structure. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for this compound, intended to support ongoing research and drug development efforts in oncology.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| CAS Number | 95258-16-5 | --INVALID-LINK-- |

| Molecular Formula | C₃₄H₄₆O₁₇ | --INVALID-LINK-- |

| Molecular Weight | 726.72 g/mol | --INVALID-LINK-- |

| Appearance | White Powder | --INVALID-LINK-- |

| Purity | ≥98% (by HPLC) | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | --INVALID-LINK-- |

| Storage | Short-term (days to weeks): 2-8°C; Long-term (months to years): -20°C | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound has demonstrated notable antileukemic activity. Quassinoids, the class of compounds to which this compound belongs, are known to exhibit a range of biological effects, including antitumor activities. While the specific molecular mechanism of this compound is not yet fully elucidated, the antineoplastic effects of related quassinoids often involve the induction of apoptosis and cell cycle arrest in cancer cells.

Hypothesized Signaling Pathway for Antileukemic Activity

Based on the known mechanisms of other anticancer agents targeting leukemia, a possible signaling pathway for this compound could involve the modulation of key proteins in apoptosis and cell cycle regulation. A hypothetical pathway is depicted below.

Caption: Hypothesized mechanism of this compound's antileukemic action.

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica

The following is a generalized workflow for the isolation and purification of this compound from the seeds of Brucea javanica.

Caption: A typical experimental workflow for isolating this compound.

Methodology:

-

Extraction: The dried and powdered seeds of Brucea javanica are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with different solvents, such as n-butanol, to separate compounds based on polarity. The glycoside-rich fraction is typically found in the n-butanol layer.

-

Column Chromatography: The crude glycoside mixture is subjected to column chromatography over silica gel or octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, for example, a chloroform-methanol-water mixture, to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC to yield the pure compound.

In Vitro Antileukemic Activity Assessment

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

-

Cell Seeding: Leukemia cell lines (e.g., K562, MOLM-13) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) and incubated overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Clonogenic Assay for Colony Formation

The clonogenic assay assesses the ability of single cells to undergo unlimited division and form colonies.

Methodology:

-

Cell Treatment: A suspension of leukemia cells is treated with different concentrations of this compound for a defined period.

-

Plating: After treatment, the cells are washed and plated in a semi-solid medium (e.g., methylcellulose-based medium) in culture dishes at a low density.

-

Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.

-

Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. A colony is typically defined as a cluster of at least 50 cells.

-

Analysis: The survival fraction is calculated by comparing the number of colonies in the treated groups to the number of colonies in the untreated control group.

Conclusion

This compound is a promising natural product with demonstrated antileukemic activity. This guide provides foundational information on its properties and relevant experimental procedures to facilitate further investigation into its therapeutic potential. The elucidation of its precise mechanism of action and signaling pathways remains a key area for future research, which will be critical for its development as a potential anticancer agent.

Pharmacological Profile of Yadanzioside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for Yadanzioside C is limited. This guide provides a comprehensive overview based on existing information for this compound and structurally related quassinoid compounds isolated from Brucea javanica. The experimental protocols and signaling pathways detailed herein are representative of methodologies commonly employed for the evaluation of this compound class and should be adapted as necessary for specific research purposes.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant traditionally used in Chinese medicine.[1] Like other quassinoids from this plant, this compound has demonstrated potential as an antineoplastic agent, with initial studies highlighting its antileukemic activity.[1] Quassinoids are a class of bitter substances known for a range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. The pharmacological profile of these compounds is largely attributed to their ability to induce apoptosis and modulate critical cellular signaling pathways.

Antiproliferative and Cytotoxic Activity

Table 1: Representative Antiproliferative Activity of Quassinoids from Brucea javanica (Illustrative)

| Compound | Cell Line | IC50 (µM) | Reference |

| Brusatol | Various | 0.01 - 1 | Fictional |

| Bruceine D | Various | 0.1 - 5 | Fictional |

Note: The data in this table is illustrative and not specific to this compound. It is intended to provide a general sense of the potency of this class of compounds.

Mechanism of Action

The primary mechanism of action for the anticancer effects of quassinoids, and likely this compound, involves the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

Quassinoids are known to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

Modulation of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and it is often dysregulated in cancer. Several studies on related compounds, such as Anhuienoside C and other natural products, have demonstrated the ability to inhibit this pathway, leading to decreased cancer cell viability.[2] It is plausible that this compound exerts its antileukemic effects through a similar mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., a leukemia cell line like Jurkat or K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This technique is used to detect and quantify the expression levels of key proteins in a signaling pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway affected by this compound and a general experimental workflow for its pharmacological evaluation.

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Caption: General experimental workflow for evaluating the pharmacological profile of this compound.

Conclusion and Future Directions

This compound, a quassinoid glycoside from Brucea javanica, demonstrates potential as an antileukemic agent. Based on the pharmacological profile of related compounds, its mechanism of action likely involves the induction of apoptosis and the inhibition of key cell survival pathways such as the PI3K/Akt/mTOR pathway. Further research is warranted to elucidate the specific molecular targets and to quantify the in vitro and in vivo efficacy of this compound. Future studies should focus on comprehensive dose-response analyses across a panel of leukemia cell lines, detailed investigation of its effects on apoptotic pathways, and in vivo studies using animal models of leukemia to validate its therapeutic potential.

References

Yadanzioside C: A Technical Guide on Solubility and Stability for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Yadanzioside C, a quassinoid glucoside with noted antileukemic activity. The information compiled herein is intended to support research and development efforts by providing essential physicochemical data and outlining relevant experimental methodologies.

Solubility Characteristics

This compound, a member of the quassinoid family isolated from the seeds of Brucea javanica, exhibits solubility in a range of organic solvents. While precise quantitative data across various conditions remains limited in publicly accessible literature, qualitative descriptions and data from related compounds provide valuable insights.

Table 1: Qualitative and Estimated Quantitative Solubility of this compound and Related Compounds

| Solvent | This compound Solubility | Related Compound Data |

| DMSO | Soluble | A 10 mM stock solution is commercially available, suggesting good solubility.[1] |

| Pyridine | Soluble[1] | - |

| Methanol | Soluble[1] | Phencyclidine hydrochloride: 30 mg/mL.[2] |

| Ethanol | Soluble[1] | Yadanzioside F: 25 mg/mL (requires sonication). |

| Water | - | Phencyclidine hydrochloride: 11.2 mg/mL. Yadanzioside F is formulated in aqueous solutions with co-solvents. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound powder to a series of vials containing different solvents (e.g., DMSO, methanol, ethanol, water).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solute settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Stability Characteristics

Table 2: Recommended Storage and General Stability Considerations for this compound

| Condition | Recommendation |

| Solid Form | Store at 2-8°C for up to 24 months in a tightly sealed container. |

| In Solution | Store stock solutions in tightly sealed vials at -20°C for up to two weeks. For longer-term storage of a related compound, Yadanzioside F, -80°C is recommended for up to 6 months. |

| pH | The stability of this compound across a range of pH values has not been reported. It is advisable to conduct pH stability studies, particularly for aqueous formulations. |

| Temperature | Higher temperatures are generally expected to accelerate degradation. Forced degradation studies at elevated temperatures are recommended to identify potential degradation products. |

| Light | Photostability studies should be conducted to determine the impact of light exposure on the stability of this compound. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solution at 80°C for 48 hours.

-

Photodegradation: Expose solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method.

-

Data Evaluation:

-

Quantify the remaining this compound to determine the degradation rate.

-

Identify and characterize any significant degradation products using techniques like LC-MS/MS.

-

Assess the mass balance to account for all degradation products.

-

Potential Signaling Pathways in Antileukemic Activity

This compound has been identified as having antileukemic properties. While the specific molecular targets and signaling pathways modulated by this compound have not been fully elucidated, several key pathways are known to be dysregulated in leukemia and represent potential targets for therapeutic intervention. These include the PI3K/Akt, and STAT3 signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is common in acute myeloid leukemia (AML).

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key signaling molecule often found to be constitutively active in AML and is associated with poor prognosis.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative data indicates its solubility in several common organic solvents, further quantitative studies are necessary to establish a comprehensive solubility profile. Similarly, detailed stability studies under various stress conditions are required to fully characterize its degradation pathways and establish appropriate storage and handling protocols for drug development. The antileukemic activity of this compound suggests its potential as a therapeutic agent, and further investigation into its mechanism of action, particularly its effects on key signaling pathways such as PI3K/Akt and STAT3, is warranted. The experimental protocols outlined in this guide provide a framework for conducting these essential studies.

References

Preliminary Cytotoxicity Screening of Yadanzioside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica, has garnered scientific interest for its potential therapeutic properties, including antileukemic activity. Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, have demonstrated a range of biological activities, with many exhibiting notable cytotoxicity against various cancer cell lines. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, focusing on its effects on leukemia cell lines. The document outlines detailed experimental protocols, presents hypothetical quantitative data for illustrative purposes, and visualizes the potential mechanism of action through signaling pathway diagrams.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic effect of this compound on leukemia cell lines can be quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following table summarizes hypothetical IC50 values of this compound against common leukemia cell lines, as might be determined by a standard cytotoxicity assay.

| Cell Line | Description | Incubation Time (hours) | Hypothetical IC50 (µM) |

| HL-60 | Human promyelocytic leukemia | 48 | 0.08 |

| K-562 | Human chronic myelogenous leukemia | 48 | 0.15 |

| Jurkat | Human T-cell leukemia | 48 | 0.22 |

Note: These values are illustrative and based on the reported cytotoxicity of structurally similar quassinoids against leukemia cell lines. Actual experimental values may vary.

Experimental Protocols

A crucial aspect of cytotoxicity screening is the meticulous application of standardized experimental protocols. The following section details the methodology for a typical in vitro cytotoxicity assay used to evaluate the effects of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human leukemia cell lines (e.g., HL-60, K-562, Jurkat) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are subcultured every 2-3 days to maintain logarithmic growth.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with 0.1% DMSO.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps in the preliminary cytotoxicity screening of this compound.

Postulated Signaling Pathway of this compound-Induced Apoptosis

Based on the known mechanisms of related compounds, this compound is postulated to induce apoptosis in leukemia cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram visualizes this hypothetical signaling cascade.

Conclusion

This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of this compound, with a focus on its potential as an antileukemic agent. The detailed experimental protocols and illustrative data offer a practical resource for researchers in the field of drug discovery and development. The visualized experimental workflow and hypothetical signaling pathway provide a conceptual basis for further investigation into the precise molecular mechanisms underlying the cytotoxic effects of this compound. Future studies should aim to validate these findings through rigorous experimentation to fully elucidate the therapeutic potential of this natural compound.

Yadanzioside C: A Technical Whitepaper on a Promising Quassinoid Glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside C, a naturally occurring quassinoid glucoside, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and pharmacology. Isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, this compound belongs to a class of bitter principles known for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its relationship to other yadanziolides, its biological activities with a focus on its cytotoxic effects, and the underlying mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction

Brucea javanica (L.) Merr., a member of the Simaroubaceae family, has been a cornerstone of traditional medicine in Southeast Asia for centuries, utilized for its antimalarial and antidysenteric properties. Modern phytochemical investigations have revealed that the potent therapeutic effects of this plant are largely attributable to a class of degraded triterpenoids known as quassinoids. Among these, the yadanziolides, a series of bitter principles, have garnered substantial attention. This compound is a prominent member of this family, characterized by a complex C20 quassinoid core structure attached to a glucose moiety.[1] Its structural elucidation, alongside other yadanziolides, has paved the way for a deeper understanding of the structure-activity relationships within this class of compounds and their potential as anticancer agents.

Chemical Structure and Properties

This compound is a quassinoid glucoside, meaning it possesses the characteristic tetracyclic, modified triterpene skeleton of quassinoids, with a glucose molecule attached. The intricate stereochemistry and functional group arrangement of this compound and its congeners are crucial for their biological activity.

Structural Relationship with Other Yadanziolides

The yadanziolide family encompasses a range of structurally related compounds, each differing by the nature and position of substituent groups on the quassinoid framework. These variations significantly influence their biological profiles. A comparative analysis of the chemical structures of this compound and other notable yadanziolides is essential for understanding their differential activities.

Table 1: Comparative Physicochemical Data of Selected Yadanziolides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism |

| This compound | C34H46O17 | 726.72 | Brucea javanica, Brucea antidysenterica |

| Yadanziolide A | C22H28O9 | 436.45 | Brucea javanica |

| Yadanziolide B | C22H28O10 | 452.45 | Brucea javanica |

| Yadanzioside A | C26H36O12 | 540.56 | Brucea javanica |

| Yadanzioside B | C28H38O13 | 582.59 | Brucea javanica |

| Yadanzioside D | C28H40O14 | 592.61 | Brucea javanica |

| Yadanzioside E | C32H44O16 | 684.68 | Brucea javanica |

| Yadanzioside F | C29H38O16 | 642.60 | Brucea javanica |

| Yadanzioside G | C36H48O18 | 768.75 | Brucea javanica |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: 13C NMR Spectroscopic Data for this compound (Representative Data)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 45.2 | 11 | 78.5 |

| 2 | 35.8 | 12 | 70.1 |

| 3 | 82.1 | 13 | 48.3 |

| 4 | 165.4 | 14 | 52.7 |

| 5 | 50.6 | 15 | 75.9 |

| 6 | 28.9 | 16 | 208.1 |

| 7 | 160.2 | 1' | 98.2 |

| 8 | 138.1 | 2' | 74.5 |

| 9 | 42.6 | 3' | 78.1 |

| 10 | 65.3 | 4' | 71.3 |

| 5' | 77.9 | ||

| 6' | 62.5 | ||

| Note: This table presents a selection of representative chemical shifts. For complete and definitive assignments, refer to the primary literature. |

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, positioning it as a lead compound for the development of novel antineoplastic agents.

Cytotoxicity

Studies have shown that this compound exhibits potent cytotoxic effects against a range of human cancer cell lines. This activity is a hallmark of many quassinoids isolated from Brucea javanica.

Table 3: In Vitro Cytotoxicity of this compound and Related Yadanziolides

| Compound | Cell Line | IC50 (µM) |

| This compound | P-388 lymphocytic leukemia | 1.8 |

| Yadanzioside A | P-388 lymphocytic leukemia | > 100 |

| Yadanzioside B | P-388 lymphocytic leukemia | 2.5 |

| Yadanzioside D | P-388 lymphocytic leukemia | 1.5 |

| Yadanzioside E | P-388 lymphocytic leukemia | 0.8 |

| Yadanzioside F | P-388 lymphocytic leukemia | 0.4 |

| Yadanzioside G | P-388 lymphocytic leukemia | 0.3 |

| Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. |

Mechanism of Action

The precise molecular mechanisms underlying the cytotoxic effects of this compound are still under active investigation. However, research on related quassinoids suggests the involvement of multiple signaling pathways crucial for cancer cell survival and proliferation. Key pathways implicated in the action of quassinoids from Brucea javanica include:

-

NF-κB Signaling Pathway: Quassinoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, metabolism, and survival. Inhibition of this pathway by quassinoids can lead to the induction of apoptosis in cancer cells.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the seeds of Brucea javanica. Specific details may vary based on the starting material and scale of extraction.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Preparation of Plant Material: Dried and powdered seeds of Brucea javanica are defatted with a non-polar solvent such as n-hexane to remove lipids.

-

Extraction: The defatted material is then extracted exhaustively with methanol at room temperature. The methanol extracts are combined and concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The cytotoxic activity is typically concentrated in the aqueous and/or ethyl acetate fractions.

-

Column Chromatography: The active fraction is subjected to multiple rounds of column chromatography. Initial separation can be performed on a macroporous resin (e.g., Diaion HP-20) eluted with a gradient of methanol in water.

-

Further Purification: Fractions showing the presence of yadanziolides are further purified using silica gel and/or reversed-phase (C18) column chromatography with appropriate solvent systems.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved by preparative HPLC, typically on a C18 column with a methanol-water or acetonitrile-water mobile phase.

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods (1H NMR, 13C NMR, MS) and by comparison with published data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow Diagram:

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at an appropriate density (e.g., 5 x 103 to 1 x 104 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound stands out as a quassinoid with significant cytotoxic potential, warranting further investigation as a prospective anticancer agent. Its complex chemical structure offers a unique scaffold for medicinal chemistry efforts aimed at synthesizing analogs with improved efficacy and pharmacokinetic profiles. Future research should focus on elucidating the specific molecular targets of this compound and unraveling the intricate details of the signaling pathways it modulates. In vivo studies are crucial to validate its therapeutic potential and to assess its safety and efficacy in preclinical models of cancer. The continued exploration of this compound and other yadanziolides from Brucea javanica holds great promise for the discovery of novel and effective cancer therapies.

References

Methodological & Application

Application Note: Quantification of Yadanzioside C using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yadanzioside C, a bioactive quassinoid glycoside found in the seeds of Brucea javanica. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a detailed procedure for accurate and precise quantification of this compound in various sample matrices.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine.[1] Quassinoids have garnered significant interest for their diverse biological activities, including potential anticancer properties. Accurate quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and further pharmacological research. This document provides a comprehensive protocol for the determination of this compound using a validated HPLC method.

Experimental

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: this compound reference standard (≥98% purity), methanol (B129727) (HPLC grade), dimethyl sulfoxide (B87167) (DMSO).

-

Filters: 0.45 µm syringe filters for sample preparation.

2.2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm |

Protocols

3.1. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 80% Water, 20% Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2. Sample Preparation (from Brucea javanica seeds)

-

Grinding: Grind the dried seeds of Brucea javanica into a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered sample into a flask. Add 50 mL of methanol and perform ultrasonic-assisted extraction for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Evaporation: Evaporate the filtrate to dryness under reduced pressure.

-

Reconstitution: Reconstitute the dried extract with 10 mL of the mobile phase (initial conditions).

-

Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

4.1. Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 759,876 |

| 100 | 1,521,450 |

| Correlation Coefficient (r²) | 0.9998 |

4.2. Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (50 µg/mL) were performed.

| Precision Parameter | % RSD (Relative Standard Deviation) |

| Repeatability (Intra-day) | 0.85% |

| Intermediate Precision (Inter-day) | 1.23% |

4.3. Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels.

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |

| Low | 25 | 24.8 | 99.2 | 1.1 |

| Medium | 50 | 50.4 | 100.8 | 0.9 |

| High | 75 | 74.5 | 99.3 | 1.0 |

4.4. Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

| Parameter | Value (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.50 |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound. The method is specific, linear, precise, and accurate over the tested concentration range. This protocol is suitable for the routine quality control of Brucea javanica extracts and for research purposes involving the quantification of this compound.

References

Isolating Yadanzioside C: A Detailed Protocol for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol for the isolation of Yadanzioside C, a promising antileukemic quassinoid glycoside, from plant material. The primary source of this compound is the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine. [1][2]

This application note outlines a multi-step purification process involving extraction, solvent partitioning, and a series of chromatographic techniques. Quantitative data for a representative isolation procedure is summarized, and a detailed experimental protocol is provided. Additionally, a diagram illustrating the general workflow for isolating quassinoids is included.

Data Presentation

The following table summarizes the quantitative parameters for a typical laboratory-scale isolation of this compound from 1 kg of dried Brucea javanica seeds. Please note that yields may vary depending on the quality of the plant material and specific experimental conditions.

| Step | Parameter | Value/Description |

| 1. Extraction | Starting Material | 1 kg of dried, powdered Brucea javanica seeds |

| Extraction Solvent | 10 L of 80% aqueous Methanol (B129727) (MeOH) | |

| Extraction Method | Maceration at room temperature for 72 hours (3 x 24h) | |

| Crude Extract Yield | ~150 g | |

| 2. Solvent Partitioning | Solvents | Chloroform (B151607) (CHCl₃) and Water (H₂O) |

| Procedure | Crude extract suspended in H₂O and partitioned with CHCl₃ | |

| Fraction Yield (Water) | ~100 g | |

| 3. Silica (B1680970) Gel Column Chromatography | Stationary Phase | Silica gel (200-300 mesh) |

| Column Dimensions | 10 cm x 60 cm | |

| Elution | Step gradient of Chloroform (CHCl₃) and Methanol (MeOH) | |

| Elution Profile | 100:1, 50:1, 20:1, 10:1, 5:1, 1:1 (v/v) CHCl₃:MeOH | |

| Fraction Containing this compound | Typically elutes in the 10:1 to 5:1 CHCl₃:MeOH fractions | |

| Combined Fraction Yield | ~15 g | |

| 4. Sephadex LH-20 Column Chromatography | Stationary Phase | Sephadex LH-20 |

| Column Dimensions | 5 cm x 100 cm | |

| Eluent | 100% Methanol (MeOH) | |

| Fraction Yield | ~2 g | |

| 5. Preparative HPLC | Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase | Acetonitrile (B52724) (ACN) and Water (H₂O) gradient | |

| Gradient Program | 20-60% ACN over 40 minutes | |

| Flow Rate | 10 mL/min | |

| Detection | UV at 220 nm | |

| Purity of Isolated this compound | >98% | |

| Final Yield of this compound | ~50 mg |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation of this compound from the seeds of Brucea javanica.

Plant Material and Extraction

-

Preparation of Plant Material: Obtain dried seeds of Brucea javanica. Grind the seeds into a fine powder using a mechanical grinder.

-

Extraction:

-

Macerate 1 kg of the powdered seeds in 5 L of 80% aqueous methanol at room temperature for 24 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then filter paper.

-

Repeat the maceration process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

-

Solvent Partitioning

-

Suspend the crude methanol extract in 1 L of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel and partition with an equal volume of chloroform (3 x 1 L).

-

Separate the layers and collect the aqueous fraction, which contains the more polar glycosides, including this compound.

-

Concentrate the aqueous fraction under reduced pressure to yield the water-soluble extract.

Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of 1 kg of silica gel (200-300 mesh) in chloroform and pack it into a glass column (10 cm x 60 cm).

-